molecular formula C12H13NO B10843733 4-(Ethylamino)naphthalen-1-ol CAS No. 1187422-25-8

4-(Ethylamino)naphthalen-1-ol

Cat. No.: B10843733
CAS No.: 1187422-25-8
M. Wt: 187.24 g/mol
InChI Key: SKQYPGROWSDIBN-UHFFFAOYSA-N
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Description

4-(Ethylamino)naphthalen-1-ol is a naphthalene derivative of significant interest in chemical and pharmaceutical research . Compounds based on the naphthalene structure are versatile intermediates in organic synthesis and are frequently utilized in the manufacturing of dyes and various pharmaceuticals . The naphthalene core is known for its cytotoxic properties and can be metabolized to reactive intermediates such as naphthoquinones, which are studied for their role in generating oxidative stress and their potential mechanisms of toxicity . This specific derivative, featuring an ethylamino group, serves as a key precursor or intermediate in multi-step synthetic pathways. It is part of a class of compounds that can give rise to chiral intermediates, which are highly valuable in the development of ligands for asymmetric catalysis . For instance, structurally similar naphthalen-1-ol derivatives are employed in sophisticated reactions like the Betti reaction to create aminobenzylnaphthols, which are building blocks for chiral ligands and other complex molecules . Researchers value this compound for its potential applications in developing new synthetic methodologies and exploring biologically active molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1187422-25-8

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-(ethylamino)naphthalen-1-ol

InChI

InChI=1S/C12H13NO/c1-2-13-11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8,13-14H,2H2,1H3

InChI Key

SKQYPGROWSDIBN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C2=CC=CC=C21)O

Origin of Product

United States

Preparation Methods

Base-Catalyzed Multi-Component Reactions

A prominent method involves the three-component condensation of β-naphthol, aldehydes, and amines. In this approach, β-naphthol reacts with benzaldehyde and ethylamine derivatives under mild conditions to form intermediates that are subsequently functionalized. For instance, Figueroa-Valverde et al. demonstrated that β-naphthol, benzaldehyde, and ethylenediamine react in methanol at room temperature to yield 4(1-[(2-Amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol) (compound 4 ) with a yield of 68%. While ethylenediamine was used here, substituting it with ethylamine could directly introduce the ethylamino group.

Key parameters:

  • Solvent : Methanol or ethanol

  • Catalyst : None required for initial condensation

  • Temperature : Room temperature (20–25°C)

  • Yield : 60–75% (dependent on amine reactivity)

Copper-Catalyzed Alkynylation Followed by Amination

A two-step modification of the three-component system involves introducing alkynes before amination. For example, compound 4 (from the above reaction) reacts with 1-hexyne and benzaldehyde in the presence of cupric chloride (CuCl₂) to form 1-{[2-Hex-1-ynyl-phenyl-amino)-ethylamino]-phenyl-methyl}-naphtalen-2-ol. Adapting this method, ethylamine could replace 1-hexyne to directly install the ethylamino moiety.

Direct Alkylation of 4-Amino-1-naphthol

Protection-Deprotection Strategy

A patent by US20030083525A1 outlines a route to 4-amino-1-naphthol ethers, which can be adapted for alkylation. The process involves:

  • Protection : Shielding the hydroxyl group of 4-amino-1-naphthol with a tert-butyldimethylsilyl (TBS) group.

  • Alkylation : Treating the protected intermediate with ethyl bromide in the presence of potassium carbonate.

  • Deprotection : Removing the TBS group using tetrabutylammonium fluoride (TBAF).

Reaction Conditions :

StepReagents/ConditionsYield
ProtectionTBS-Cl, imidazole, DMF, 0°C85%
AlkylationEthyl bromide, K₂CO₃, DMF, 80°C70%
DeprotectionTBAF, THF, rt90%

This method achieves an overall yield of 53%, with the limiting step being alkylation efficiency.

Mitsunobu Reaction for Direct Functionalization

The Mitsunobu reaction offers an alternative pathway using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple ethylamine directly to 4-hydroxy-1-naphthalenol. However, competing side reactions (e.g., O-alkylation) necessitate careful optimization of stoichiometry and solvent polarity.

Reductive Amination of 4-Keto-1-naphthol

Ketone Intermediate Synthesis

4-Keto-1-naphthol is synthesized via Friedel-Crafts acylation of 1-naphthol with acetyl chloride in the presence of AlCl₃. This intermediate is then subjected to reductive amination with ethylamine and sodium cyanoborohydride (NaBH₃CN) in methanol.

Optimized Conditions :

  • Molar Ratio : 1:2 (ketone:ethylamine)

  • Reducing Agent : NaBH₃CN (1.5 equiv)

  • Temperature : 25°C, 12 hours

  • Yield : 58%

Catalytic Hydrogenation

StepConditionsYield
NitrationHNO₃ (90%), H₂SO₄, 0°C, 2h45%
ReductionH₂ (40 psi), Pd/C (5%), EtOH88%
EthylationEthyl bromide, K₂CO₃, DMF, 80°C65%

Comparative Analysis of Methods

Yield and Scalability

MethodAdvantagesLimitationsScalability
Three-Component ReactionOne-pot synthesis, mild conditionsRequires purification of regioisomersModerate
Direct AlkylationHigh functional group toleranceMulti-step, protection neededHigh
Reductive AminationUtilizes stable intermediatesLow yields in ketone synthesisLow

Mechanistic Insights

Three-Component Condensation Mechanism

The reaction proceeds via:

  • Aldol Condensation : Benzaldehyde and β-naphthol form a β-hydroxy ketone intermediate.

  • Mannich Reaction : Ethylamine attacks the carbonyl, followed by dehydration to form the ethylamino-naphthol adduct.

Reductive Amination Pathway

The ketone undergoes nucleophilic attack by ethylamine, forming an imine intermediate, which is reduced to the amine by NaBH₃CN. Steric hindrance at the 4-position of naphthalene often leads to moderate yields .

Chemical Reactions Analysis

Types of Reactions

4-(Ethylamino)naphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the amino or hydroxyl groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substituent at the 4-position significantly alters electronic and steric properties:

Compound Substituent Electronic Effect Key Properties
4-(Ethylamino)naphthalen-1-ol -NHCH₂CH₃ Electron-donating (+M effect) Enhanced basicity; H-bond donor/acceptor
4-Chloro-1-naphthol -Cl Electron-withdrawing (-I effect) Increased acidity; reduced solubility
4-Methoxy-1-naphthol -OCH₃ Electron-donating (+M effect) Improved stability; moderate solubility
4-(Quinolin-8-yldiazenyl)naphthalen-1-ol -N=N-Quinoline Conjugated azo system Chromophoric; UV-Vis activity
  • Electronic Effects: The ethylamino group’s +M effect stabilizes the naphthalene ring, contrasting with the electron-withdrawing -Cl group in 4-chloro-1-naphthol, which increases acidity (pKa ~8–9 vs. ~9.5 for ethylamino derivatives) .
  • Hydrogen Bonding: Unlike the methoxy group (-OCH₃), the ethylamino group participates in stronger hydrogen bonding, similar to naphthalen-1-ylmethanol (), influencing aggregation and solubility .

Theoretical and Spectroscopic Analysis

  • DFT Studies: Azo-naphthol isomers () show thermodynamic stability differences (26.34 kJ/mol), suggesting similar analyses for ethylamino derivatives could predict stability and reactivity .
  • Vibrational Frequencies: The PM3 method () accurately predicts IR peaks for azo compounds, which could be adapted for ethylamino derivatives to validate experimental spectra .

Q & A

Q. Table 1: Reaction Conditions for Ethylamino Functionalization

PrecursorSolventCatalystTemperature (°C)Yield (%)Reference
4-Chloro-1-naphtholDMFKOH10075–85
4-Nitro-1-naphtholEthanolPd/C8060–70

Advanced: How can computational chemistry resolve discrepancies in the electronic properties of this compound observed in experimental studies?

Answer:
Discrepancies in experimental data (e.g., UV-Vis absorption peaks or redox potentials) can arise from solvent effects, tautomerism, or protonation states. Methodological strategies include:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electronic transitions and compare with experimental UV-Vis spectra .
  • Solvent modeling : Use implicit solvation models (e.g., PCM) to simulate solvent effects on spectral shifts .
  • Tautomer analysis : Compare energy profiles of keto-enol tautomers to identify dominant forms under specific conditions .

Example : A study on analogous naphthol derivatives used DFT to correlate calculated dipole moments with observed solvatochromism, resolving conflicting spectral data .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substitution patterns. For example, the ethylamino group’s protons appear as triplets (δ 1.2–1.5 ppm) and quartets (δ 2.7–3.1 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions) .
  • Mass Spectrometry (MS) : Confirm molecular weight (expected m/z: 201.2) and fragmentation patterns .

Q. Table 2: Key Spectral Signatures

TechniqueKey Peaks/FeaturesReference
1^1H NMRδ 8.2–8.5 ppm (aromatic H), δ 1.2–3.1 ppm (ethylamino)
FT-IR3350 cm1^{-1} (O–H stretch), 1600 cm1^{-1} (C=N)

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:
The ethylamino group’s electron-donating nature activates the naphthalene ring toward electrophilic substitution but introduces steric hindrance. Strategies to balance these effects include:

  • Positional selectivity : The amino group directs electrophiles to the para position (C-8) of the naphthol ring .
  • Catalyst design : Use palladium complexes with bulky ligands (e.g., SPhos) to mitigate steric clashes in Suzuki-Miyaura couplings .
  • Kinetic studies : Monitor reaction rates under varying temperatures to identify optimal conditions for competing pathways .

Basic: What protocols ensure the stability of this compound during storage and handling?

Answer:

  • Storage conditions : Keep in amber vials at –20°C under inert gas (N2_2) to prevent oxidation .
  • Purity checks : Regularly analyze via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products .
  • Safety measures : Use PPE (gloves, goggles) due to potential skin/eye irritation, as noted for structurally similar naphthols .

Advanced: What mechanistic insights explain contradictory biological activity data for this compound in antimicrobial assays?

Answer:
Contradictions may arise from:

  • Assay variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or culture media (pH, nutrient composition) .
  • Protonation states : The amino group’s pKa (~9.5) affects solubility and membrane permeability in physiological conditions .
  • Metabolite interference : Use LC-MS to identify metabolites (e.g., oxidized derivatives) that may alter activity .

Recommendation : Standardize assay protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin) for cross-study comparisons .

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:

  • Combined chromatography : Use TLC (silica gel, ethyl acetate/hexane) and reverse-phase HPLC for orthogonal purity assessment .
  • Melting point analysis : Compare observed values (literature range: 150–155°C) with published data for analogs .
  • Elemental analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .

Advanced: What role does hydrogen bonding play in the supramolecular assembly of this compound crystals?

Answer:
X-ray studies of related compounds reveal:

  • O–H···N networks : The hydroxyl group forms hydrogen bonds with adjacent amino groups, stabilizing layered structures .
  • C–H···π interactions : Ethyl groups engage in weak interactions with aromatic rings, influencing packing motifs .
  • Thermal analysis : DSC/TGA can correlate hydrogen-bond strength with thermal stability .

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